Compound Description: YM-43611 is a potent dopamine D3 and D4 receptor antagonist. It exhibits high affinity for both receptors, with Ki values of 21 and 2.1 nM, respectively . This selectivity profile makes it a promising candidate for the treatment of psychosis.
15 (LXH254)
Compound Description: LXH254 (Aversa, R.; et al. Int. Patent WO2014151616A1, 2014) is a selective B/C RAF inhibitor currently undergoing phase 1 clinical trials for the treatment of RAS mutant cancers . It demonstrates potent inhibition of RAF kinase activity and shows promising efficacy and tolerability in preclinical models.
Relevance: While LXH254 differs significantly in overall structure from N-{3-[(cyclopropylcarbonyl)amino]-2-methylphenyl}isonicotinamide, its development highlights the pharmacological relevance of targeting kinases in cancer therapy. The research paper discusses LXH254 as a successful example of structure-based drug design to improve selectivity and drug-like properties of RAF inhibitors . This example highlights the importance of optimizing similar features in related compounds like N-{3-[(cyclopropylcarbonyl)amino]-2-methylphenyl}isonicotinamide for potential therapeutic applications.
3 (RAF709)
Compound Description: RAF709 (Nishiguchi, G. A.; et al. J. Med. Chem. 2017, 60, 4969) is a potent and selective B/C RAF inhibitor that served as a precursor to the development of LXH254 . Despite its promising preclinical profile, high human intrinsic clearance limited its further development.
Relevance: Although the specific structure of RAF709 is not provided, the paper describes it as a close analog of LXH254 . This close structural relationship implies that RAF709 may share some structural motifs with N-{3-[(cyclopropylcarbonyl)amino]-2-methylphenyl}isonicotinamide, similar to LXH254. Additionally, the challenges faced during RAF709 development, such as high human intrinsic clearance, highlight important considerations for optimizing the pharmacokinetic properties of related compounds like N-{3-[(cyclopropylcarbonyl)amino]-2-methylphenyl}isonicotinamide.
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.